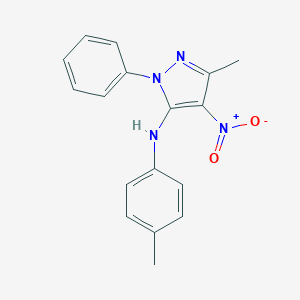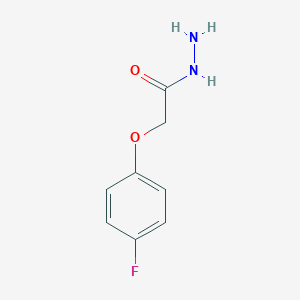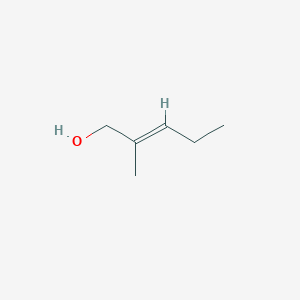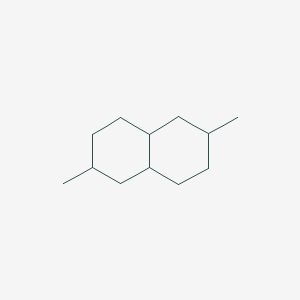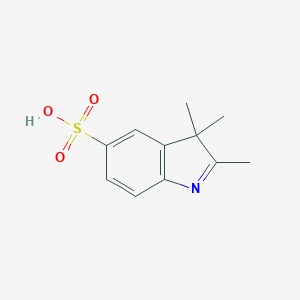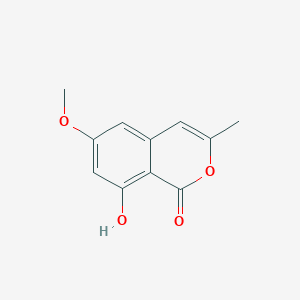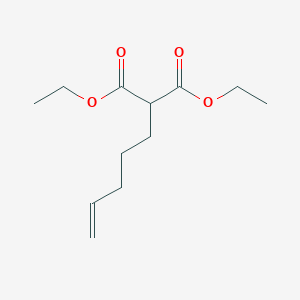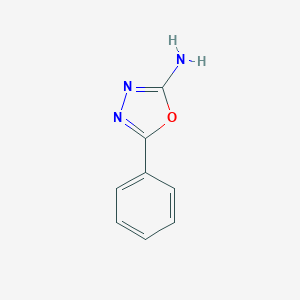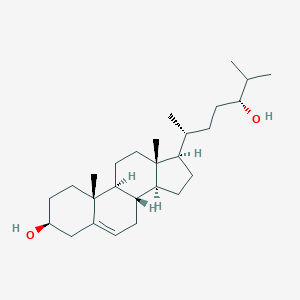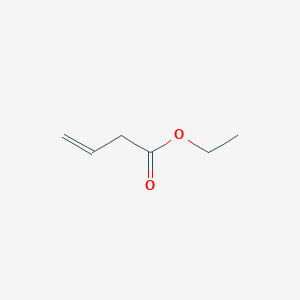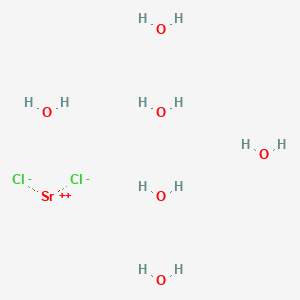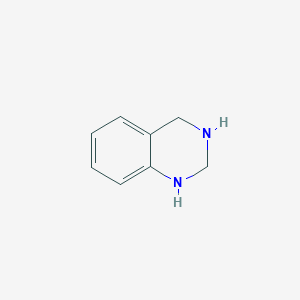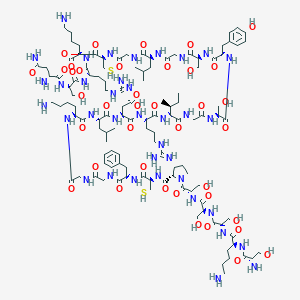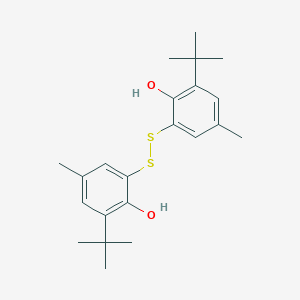
对甲酚,2,2'-二硫代双[6-叔丁基-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
p-Cresol, 2,2’-dithiobis[6-tert-butyl-]: is a chemical compound with the molecular formula C22H30O2S2 and a molecular weight of 390.6024 . . This compound is characterized by its brown resinous appearance and is soluble in gasoline, petroleum ether, and chloroform, but only slightly soluble in alcohols and organic solvents . It is primarily used as an excellent regeneration rubber activator .
科学研究应用
This compound has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is used as a stabilizer and antioxidant in various formulations . In biology, it serves as a reagent for studying oxidative stress and cellular responses . In medicine, it is investigated for its potential therapeutic effects, including its role as an antioxidant . Industrially, it is used as a regeneration rubber activator, enhancing the properties of recycled rubber .
作用机制
Target of Action
It is known to be used as an antioxidant in various applications, suggesting that it may interact with reactive oxygen species or other oxidizing agents within a system .
Mode of Action
As an antioxidant, it likely functions by donating electrons to neutralize free radicals or other oxidizing agents, thereby preventing oxidative damage .
Biochemical Pathways
Given its role as an antioxidant, it may be involved in pathways related to oxidative stress and inflammation .
Result of Action
As an antioxidant, it is likely to reduce oxidative stress and potentially mitigate damage to cellular components caused by free radicals .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,2’-Dithiobis(6-t-butyl-p-cresol). For instance, it is known to be stable but can oxidize under certain conditions . It is also soluble in organic solvents, which may affect its distribution and action in different environments .
准备方法
The synthesis of p-Cresol, 2,2’-dithiobis[6-tert-butyl-] involves the reaction of isobutene and p-cresol under the action of a catalyst . The process includes recrystallization with ethanol and water to improve the purity of the product, achieving a purity level of over 99.99% . The catalyst used in this reaction is typically a modified mesoporous silica loaded with Nb/Mo/Cu trimetallic active center . The industrial production method involves the use of liquid concentrated sulfuric acid and solid sulfonic acid as catalysts .
化学反应分析
p-Cresol, 2,2’-dithiobis[6-tert-butyl-]: undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides and sulfones , while reduction can yield thiols .
相似化合物的比较
p-Cresol, 2,2’-dithiobis[6-tert-butyl-]: is unique compared to other similar compounds due to its specific structure and properties . Similar compounds include 2,6-di-tert-butyl-p-cresol and 2,6-di-tert-butylphenol . While these compounds also function as antioxidants, p-Cresol, 2,2’-dithiobis[6-tert-butyl-] has a distinct advantage in its application as a regeneration rubber activator . This uniqueness is attributed to its specific molecular structure, which enhances its effectiveness in stabilizing and protecting materials from oxidative degradation .
属性
IUPAC Name |
2-tert-butyl-6-[(3-tert-butyl-2-hydroxy-5-methylphenyl)disulfanyl]-4-methylphenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O2S2/c1-13-9-15(21(3,4)5)19(23)17(11-13)25-26-18-12-14(2)10-16(20(18)24)22(6,7)8/h9-12,23-24H,1-8H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUSMWSPFKFLNBD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)SSC2=CC(=CC(=C2O)C(C)(C)C)C)O)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601216771 |
Source


|
| Record name | 2,2′-Dithiobis[6-(1,1-dimethylethyl)-4-methylphenol] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601216771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1620-66-2 |
Source


|
| Record name | 2,2′-Dithiobis[6-(1,1-dimethylethyl)-4-methylphenol] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1620-66-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2′-Dithiobis[6-(1,1-dimethylethyl)-4-methylphenol] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601216771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: How does p-Cresol, 2,2'-dithiobis[6-tert-butyl- interact with dienes during polymerization and what is the significance of this interaction?
A1: p-Cresol, 2,2'-dithiobis[6-tert-butyl- acts as a chain transfer agent during the polymerization of dienes like polyisoprene and polybutadiene []. This means that during the polymerization process, the growing polymer chain reacts with p-Cresol, 2,2'-dithiobis[6-tert-butyl-, terminating its growth and transferring the reactive radical to the dithiodiphenol molecule. This process leads to the incorporation of the phenolic sulfide unit from p-Cresol, 2,2'-dithiobis[6-tert-butyl- into the polymer backbone []. The significance of this incorporation is the enhancement of the polymer's resistance to oxidation, effectively building in antioxidant properties [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
